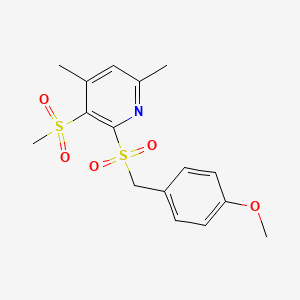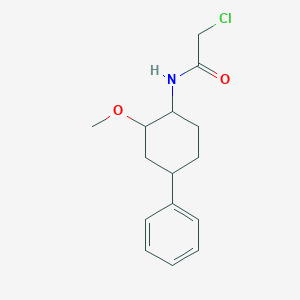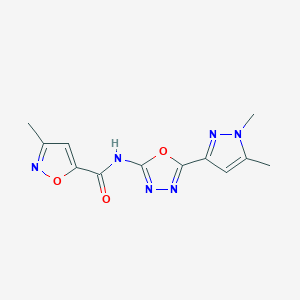![molecular formula C23H22N2O7 B2469036 3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896075-95-9](/img/structure/B2469036.png)
3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C23H22N2O7 and its molecular weight is 438.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed innovative methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, which are of significant interest in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. One study introduced a novel approach for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are crucial for further pharmaceutical applications. This method involves refluxing an equimolar mixture of reagents in acetic acid, leading to chromatographically pure materials with yields ranging from 38-85% (Osyanin et al., 2014).
Sensing Applications
A study described the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors for Hg2+ ions. These compounds exhibited excellent sensitivity and selectivity towards Hg2+ ions, with a detection limit of 3.76 × 10–7 M, showcasing their potential in environmental monitoring and safety assessments (Jamasbi et al., 2021).
Catalytic and Green Chemistry
The development of green synthetic methods is crucial for sustainable chemistry. For instance, activated carbon/MoO3 has been employed as an efficient and recyclable catalyst for synthesizing chromeno[d]pyrimidinediones and xanthenones under ethanol-drop grinding at room temperature. This approach emphasizes the importance of nanoscale metal oxide catalysts in organic reactions and the synthesis of biologically active compounds in a sustainable manner (Sabet Mehr et al., 2020).
Antimicrobial and Anticancer Properties
Several studies have focused on the biological activities of chromeno[2,3-d]pyrimidine derivatives. Compounds synthesized using innovative methods have been tested against various bacterial and fungal strains, showing diverse inhibitory effects. This highlights their potential in developing new antimicrobial agents. Additionally, some derivatives have exhibited promising anticancer activities against different human cancer cell lines, suggesting their potential as anticancer agents. The evaluation of these compounds' structure-activity relationships (SARs) could pave the way for generating more potent drugs with improved drug-like properties (Li et al., 2017).
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-28-10-9-25-21(13-11-16(29-2)20(31-4)17(12-13)30-3)24-22-18(23(25)27)19(26)14-7-5-6-8-15(14)32-22/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKCFISXPHPMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-chloro-1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2468956.png)
![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)

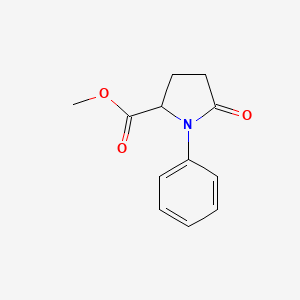


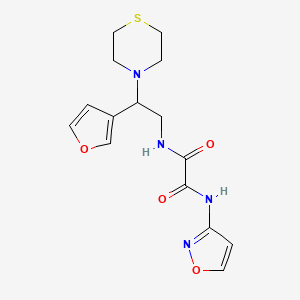
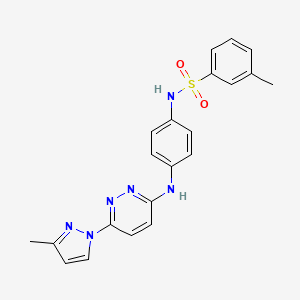
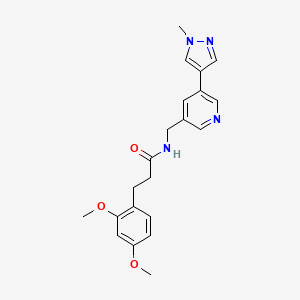
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)
